5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of pyridine compound. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Molecular Structure Analysis
The molecular structure of pyridine compounds is characterized by a single heteroaromatic ring, which comes from the replacement of a CH group in the benzene ring with the nitrogen atom . The presence of the pyridine nucleus, or its one together with one or more heterocycles, gives the key molecule a certain geometry .Scientific Research Applications
Synthesis Techniques
Researchers have developed various synthesis techniques for pyrazolopyridine derivatives, showcasing their potential in creating complex molecules. Shi et al. (2007) described an efficient synthesis of pyrazolo[3,4-b]pyridines in aqueous media, highlighting a green chemistry approach. This method could be applicable to the synthesis of the specified compound under environmentally friendly conditions (Shi et al., 2007). Furthermore, Nikpassand et al. (2010) demonstrated a convenient ultrasound-promoted synthesis of fused polycyclic pyrazolopyridines, offering a rapid method that could enhance the production of such compounds (Nikpassand et al., 2010).
Chemical Reactivity and Applications
The chemical reactivity of pyrazolopyridine derivatives has been explored for creating various functional molecules. Ghattas et al. (2003) investigated the synthesis of new pyrazolopyridines and their derivatives, providing insights into the versatility of these compounds in chemical reactions (Ghattas et al., 2003). Elgemeie et al. (2017) synthesized novel pyridones from pyrazolopyridine derivatives, further expanding the range of potential applications in medicinal chemistry and drug design (Elgemeie et al., 2017).
Biomedical Applications
While excluding direct applications in drugs and their pharmacological profiles, the structural motifs of pyrazolopyridines, such as 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine, have been investigated for their potential in biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 1H-pyrazolo[3,4-b]pyridines, emphasizing their synthetic methods and biomedical applications, which suggests a broad interest in exploring these compounds for therapeutic purposes (Donaire-Arias et al., 2022).
Mechanism of Action
Target of Action
The primary target of 5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is c-Met tyrosine kinase . This enzyme plays a key role in the oncogenic process, making its inhibition an attractive target for human cancer treatment .
Mode of Action
The compound interacts with its target, c-Met tyrosine kinase, by inhibiting its activity . This inhibition results in the disruption of several signaling pathways involved in cell growth, differentiation, migration, apoptosis, induction of cell polarity, scattering, angiogenesis, and invasion .
Biochemical Pathways
The affected pathways are those regulated by c-Met tyrosine kinase. When this enzyme is inhibited, it disrupts the c-Met/HGF signaling pathways, which are involved in a wide range of cellular processes, including cell growth, differentiation, and migration .
Pharmacokinetics
In silico adme studies were performed for similar compounds to predict their physicochemical and pharmacokinetic characteristics .
Result of Action
The inhibition of c-Met tyrosine kinase by this compound leads to the disruption of several cellular processes, including cell growth, differentiation, and migration . This disruption can lead to the inhibition of cancer cell proliferation, making this compound a potential anti-cancer agent .
Properties
IUPAC Name |
5-benzylsulfanyl-1-methylpyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-17-14-12(8-16-17)7-13(9-15-14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQPKNWMJJWZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)SCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184324 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803572-30-6 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 1-methyl-5-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801184324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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